molecular formula C14H19N3O B4420710 N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide

N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide

Cat. No. B4420710
M. Wt: 245.32 g/mol
InChI Key: IWVAWJXSDPGCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide, also known as PBI-4050, is a novel small molecule drug that has shown potential in various scientific research applications. It is a selective inhibitor of the CXCR4 receptor and has been found to modulate multiple signaling pathways involved in fibrosis, inflammation, and cancer.

Mechanism of Action

N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide selectively binds to the CXCR4 receptor and inhibits its activation by the CXCL12 ligand. This leads to the modulation of multiple signaling pathways, including the Wnt/β-catenin pathway, TGF-β pathway, and NF-κB pathway, which are involved in fibrosis, inflammation, and cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce fibrosis in multiple organs, including the liver, lung, and kidney. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit tumor growth and metastasis in various cancer models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide is its selective inhibition of the CXCR4 receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the scientific research of N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide. One potential application is in the treatment of idiopathic pulmonary fibrosis, a chronic lung disease characterized by progressive scarring of the lung tissue. This compound has shown promising results in preclinical studies for the treatment of this disease. Another potential application is in the treatment of cancer, particularly in combination with other therapies such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has shown promising results in preclinical studies for the treatment of fibrosis, inflammation, and cancer.

properties

IUPAC Name

N-[(1-propylbenzimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-9-17-12-8-6-5-7-11(12)16-13(17)10-15-14(18)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVAWJXSDPGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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